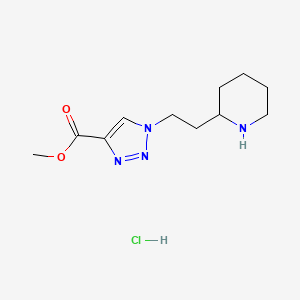

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Historical Evolution of Triazole-Containing Pharmacophores

The emergence of triazole-based therapeutics traces back to the mid-20th century, with the first-generation azole antifungals such as ketoconazole demonstrating the clinical potential of nitrogen-rich heterocycles. The 1,2,3-triazole nucleus gained prominence following the advent of click chemistry in the early 2000s, which enabled efficient synthesis of triazole derivatives through CuAAC reactions. Unlike earlier imidazole-based drugs, 1,2,3-triazoles offered enhanced metabolic stability and reduced toxicity, driven by their strong dipole moment (4.8–5.6 D) and resistance to oxidative degradation. By the 2010s, over 30% of FDA-approved small-molecule drugs incorporated heterocyclic systems, with triazoles featuring prominently in antiviral (e.g., ribavirin analogs) and antifungal agents (e.g., voriconazole).

The piperidine moiety, a six-membered saturated nitrogen heterocycle, concurrently evolved as a privileged scaffold due to its ability to mimic bioactive alkaloids and stabilize ligand-receptor interactions through chair conformations. Early work in neuropharmacology demonstrated piperidine's efficacy in crossing the blood-brain barrier, as seen in drugs like donepezil. The fusion of triazole and piperidine systems emerged as a paradigm shift, combining triazole's synthetic flexibility with piperidine's pharmacokinetic advantages.

Strategic Importance of Piperidine-Triazole Conjugates in Target-Based Drug Design

Piperidine-triazole hybrids exploit complementary physicochemical properties to enhance target engagement:

Properties

IUPAC Name |

methyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2.ClH/c1-17-11(16)10-8-15(14-13-10)7-5-9-4-2-3-6-12-9;/h8-9,12H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVIHOCLDOHRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and triazole precursors. One common method involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves esterification to introduce the carboxylate group and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- Target Compound : The methyl ester and piperidine groups confer moderate lipophilicity (predicted LogP ~1.5–2.0), favoring blood-brain barrier penetration .

Key Research Findings

- Piperidine vs. Azetidine : Piperidine-containing derivatives show higher affinity for neurological targets compared to azetidine analogues, likely due to enhanced hydrophobic interactions .

- Ester vs. Carboxylic Acid : Methyl esters demonstrate superior in vitro stability in plasma compared to carboxylic acids, which rapidly hydrolyze .

- Fluorine Substitution: Fluorobenzyl groups in Related Compound B (CAS 217448-86-7) improve metabolic stability and bioavailability over non-fluorinated analogues .

Biological Activity

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Synthesis and Structural Characteristics

The compound belongs to the class of 1H-1,2,3-triazoles, which are known for their diverse biological activities. The synthesis typically involves the reaction of 1H-triazole derivatives with various alkyl and aryl groups to enhance their pharmacological properties. Specific structural modifications can significantly influence the compound's activity against different biological targets.

Biological Activity Overview

Antimicrobial Activity :

Research indicates that compounds within the triazole family exhibit varying degrees of antimicrobial activity. For instance, certain derivatives have shown moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as antimicrobial agents .

Anticancer Properties :

Recent studies have highlighted the antiproliferative effects of triazole derivatives on various cancer cell lines. For example, one study reported that specific 1H-1,2,3-triazole-4-carboxamides exhibited significant cytotoxicity against leukemia cell lines, inducing apoptosis and DNA damage without intercalating with DNA . This suggests that methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate could also possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit specific enzymes involved in cellular processes. For instance, some derivatives have been shown to inhibit the activity of histone methyltransferases, which are crucial in cancer progression .

- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells by altering mitochondrial membrane potential and promoting DNA fragmentation .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound’s triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), which ensures regioselectivity for the 1,4-disubstituted triazole . Key steps include:

-

Azide preparation : Reacting a piperidine-derived propargylamine with sodium azide.

-

Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMSO or H₂O) at 25–60°C for 12–24 hours.

-

Esterification : Methyl ester formation via carbodiimide-mediated coupling.

- Yield Optimization : Lower temperatures (25°C) reduce side reactions but prolong reaction times. Catalyst purity and solvent choice (e.g., DMSO for solubility) are critical .

Synthetic Method Catalyst Solvent Yield (%) Reference CuAAC CuSO₄ DMSO 85–92 Thermal cycloaddition None Toluene 45–60

Q. How is the compound’s crystal structure resolved, and which software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. SHELXL (via SHELX suite) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and SHELXL’s restraints for piperidine ring flexibility.

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Skin/Eye Contact : Immediate rinsing with water for ≥15 minutes; use nitrile gloves and goggles .

- Inhalation : Work in fume hoods; monitor for respiratory irritation.

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length outliers) be resolved during structural analysis?

- Data Contradiction Analysis :

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for visualization .

- Refinement Adjustments : Apply SHELXL’s SWAT instruction to reweight reflections if R-factors diverge (>5% between R1 and wR2).

Q. What strategies improve the compound’s stability under physiological conditions for in vitro assays?

- Stability Testing :

- pH Sensitivity : Conduct accelerated degradation studies in buffers (pH 2–9) at 37°C. LC-MS monitors ester hydrolysis (major degradation pathway).

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) identifies photolytic byproducts .

- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-based matrices .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to piperidine-sensitive targets (e.g., σ receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the triazole-piperidine motif in aqueous/lipid bilayers .

- Validation : Compare docking scores with experimental IC₅₀ values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.